molecular formula C15H12ClN3 B13884885 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13884885
M. Wt: 269.73 g/mol
InChI Key: UQMURXZAUZBNAY-UHFFFAOYSA-N
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Description

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family. . It has shown promising results in various scientific studies, making it a compound of interest for further research and development.

Preparation Methods

The synthesis of 4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine involves several steps. One common method includes the use of microwave-assisted synthesis, which is a robust approach for preparing pyrrolopyrimidine derivatives . The reaction conditions typically involve the use of chlorine atoms in specific positions and trichloromethyl groups. The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of dechlorinated products .

Scientific Research Applications

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C15H12ClN3/c16-14-13-12(18-15(19-14)10-6-7-10)8-11(17-13)9-4-2-1-3-5-9/h1-5,8,10,17H,6-7H2

InChI Key

UQMURXZAUZBNAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=N2)Cl)NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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